Tert-butyl [cis-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate
Description
Tert-butyl [cis-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate (CAS: 1903431-97-9) is a carbamate derivative featuring a tetrahydrothiophene ring system with a sulfone group (1,1-dioxide), a cis-configured amino group at the 4-position, and a tert-butyloxycarbonyl (Boc) protecting group. Its molecular formula is C₉H₁₈N₂O₄S (MW: 250.32 g/mol), and it exhibits a logP of -0.53, indicating moderate hydrophilicity . The compound is typically supplied as a racemic solid with ≥95% purity and is utilized in pharmaceutical research as a synthetic intermediate, particularly in the development of kinase inhibitors or protease modulators due to its amine functionality and stereochemical rigidity .
Properties
IUPAC Name |
tert-butyl N-[(3R,4S)-4-amino-1,1-dioxothiolan-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4S/c1-9(2,3)15-8(12)11-7-5-16(13,14)4-6(7)10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t6-,7+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDORIZWDLLHLJ-RQJHMYQMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CS(=O)(=O)CC1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CS(=O)(=O)C[C@H]1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl [cis-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate thiophene derivative and tert-butyl carbamate.
Reaction Conditions: The reaction is usually carried out under acidic or basic conditions, depending on the specific synthetic route chosen. Common solvents include dichloromethane, tetrahydrofuran, or acetonitrile.
Catalysts: Catalysts such as palladium or other transition metals may be used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl [cis-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen atoms, resulting in different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Derivatives with reduced oxygen content.
Substitution Products: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Tert-butyl [cis-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biological studies, helping to understand enzyme mechanisms or cellular processes.
Industry: It may be used in the development of new materials or chemical processes that require thiophene derivatives.
Mechanism of Action
The mechanism by which tert-butyl [cis-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate exerts its effects depends on its specific application. For example, in biological studies, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the context of the research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Counterpart: Trans-Isomer
The trans-isomer, tert-butyl [trans-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate (CAS: 1443983-23-0), shares the same molecular formula but differs in the spatial arrangement of the amino and sulfone groups. Key distinctions include:
Functional Group Variants
tert-Butyl (1,1-dioxido-3-oxotetrahydro-2H-thiopyran-4-yl)carbamate (CAS: 183606-83-9)
This compound replaces the amino group with a ketone at the 3-position. Differences include:
- Reactivity: The 3-oxo group enables nucleophilic additions (e.g., Grignard reactions), whereas the amino group in the target compound allows for amide bond formation or salt bridges in drug-receptor interactions.
tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate
Featured in a 2021 patent, this analog substitutes the tetrahydrothienyl ring with a cyclohexane moiety bearing a methoxy group. Key contrasts:
Other tert-Butyl Carbamate Derivatives
- tert-Butyl (2-cyanoethyl)carbamate: Contains a cyanoethyl group, enhancing electron-withdrawing effects and metabolic stability compared to the sulfone-containing target compound .
- tert-Butyl cis-3-amino-4-hydroxy-1-piperidinecarboxylate: A piperidine-based analog with a hydroxyl group, offering hydrogen-bonding capabilities absent in the tetrahydrothienyl system .
Biological Activity
Tert-butyl [cis-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- IUPAC Name : this compound
- CAS Number : 1903431-97-9
- Molecular Formula : C₉H₁₄N₂O₃S
- Molecular Weight : 218.28 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its role as an inhibitor in specific biochemical pathways.
This compound has been identified as a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), which play critical roles in cellular signaling pathways. By inhibiting PDEs, this compound can lead to increased levels of these cyclic nucleotides, thereby enhancing their signaling pathways and potentially leading to therapeutic effects in various diseases.
Study 1: PDE Inhibition and Therapeutic Potential
A study published in a pharmaceutical journal investigated the effects of this compound on PDE activity. The results indicated that the compound significantly inhibited PDE4 activity, which is associated with inflammatory responses. The inhibition led to reduced production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases such as asthma or chronic obstructive pulmonary disease (COPD) .
Study 2: Neuroprotective Effects
Another research effort focused on the neuroprotective properties of this compound. In animal models of neurodegeneration, treatment with this compound resulted in improved cognitive function and reduced neuronal cell death. The study attributed these effects to enhanced cAMP signaling pathways that promote neuronal survival .
Data Table: Summary of Biological Activities
Q & A
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